molecular formula C25H46N10O9 B14232965 L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid CAS No. 478183-04-9

L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid

Katalognummer: B14232965
CAS-Nummer: 478183-04-9
Molekulargewicht: 630.7 g/mol
InChI-Schlüssel: SQKUTHREBOVZGF-WOYTXXSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP.

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Wirkmechanismus

The mechanism by which L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact pathways and targets depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-glutaminyl-L-lysyl-N~5~-carbamoyl-L-ornithyl-L-leucyl-L-α-aspartylglycyl-L-seryl-L-valine: Another complex peptide with similar structural features.

    L-Glutaminyl-L-lysyl-N~5~-carbamoyl-L-ornithyl-L-prolyl-L-glutamic acid: Shares several amino acid residues with the compound .

Uniqueness

L-Glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

478183-04-9

Molekularformel

C25H46N10O9

Molekulargewicht

630.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H46N10O9/c1-13(20(39)35-17(24(43)44)8-10-19(37)38)32-22(41)16(6-4-12-31-25(29)30)34-23(42)15(5-2-3-11-26)33-21(40)14(27)7-9-18(28)36/h13-17H,2-12,26-27H2,1H3,(H2,28,36)(H,32,41)(H,33,40)(H,34,42)(H,35,39)(H,37,38)(H,43,44)(H4,29,30,31)/t13-,14-,15-,16-,17-/m0/s1

InChI-Schlüssel

SQKUTHREBOVZGF-WOYTXXSLSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N

Kanonische SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.